molecular formula C63H102O32 B3029449 [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 66663-92-1

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B3029449
CAS No.: 66663-92-1
M. Wt: 1371.5 g/mol
InChI Key: DSHSDWSTXKYPEQ-UDVDIBAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate (hereafter referred to as Compound A) is a triterpene saponin with the molecular formula C58H94O28 and a molecular weight of 1239.30 g/mol .

Properties

CAS No.

66663-92-1

Molecular Formula

C63H102O32

Molecular Weight

1371.5 g/mol

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C63H102O32/c1-24-44(90-50-42(79)45(29(70)20-84-50)91-55-48(81)62(83,22-67)23-86-55)39(76)41(78)51(87-24)93-47-35(72)28(69)19-85-54(47)95-56(82)63-13-12-57(2,3)14-26(63)25-8-9-33-58(4)15-27(68)49(59(5,21-66)32(58)10-11-60(33,6)61(25,7)16-34(63)71)94-53-43(80)46(37(74)31(18-65)89-53)92-52-40(77)38(75)36(73)30(17-64)88-52/h8,24,26-55,64-81,83H,9-23H2,1-7H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58-,59+,60+,61+,62+,63+/m0/s1

InChI Key

DSHSDWSTXKYPEQ-UDVDIBAVSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O

Related CAS

66663-92-1

Origin of Product

United States

Biological Activity

The compound , [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate , is a complex polyphenolic compound with potential therapeutic applications.

Chemical Structure and Properties

This compound features multiple hydroxyl groups and a complex sugar backbone which contributes to its biological activities. The intricate stereochemistry suggests a high degree of specificity in its interactions with biological targets.

1. Antioxidant Activity

The compound exhibits significant antioxidant properties due to its polyphenolic structure. Antioxidants are crucial in protecting cells from oxidative stress and reducing the risk of chronic diseases. Studies have shown that compounds with similar structures effectively scavenge free radicals and inhibit lipid peroxidation.

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the activation of NF-kB and reduce the expression of pro-inflammatory cytokines in various cell models. This suggests potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

4. Antidiabetic Effects

The compound has been evaluated for its effects on glucose metabolism. It has shown promise in reducing blood glucose levels and improving insulin sensitivity in diabetic models. The presence of multiple hydroxyl groups may enhance its interaction with glucose transporters.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Anti-inflammatoryInhibits NF-kB; reduces cytokine expression
AntimicrobialEffective against various pathogens
AntidiabeticLowers blood glucose; improves insulin sensitivity

Notable Research

A study conducted by Zhang et al. (2020) highlighted the compound's ability to reduce oxidative stress markers in diabetic rats. The results indicated a significant decrease in blood glucose levels alongside reduced inflammatory markers such as TNF-alpha and IL-6.

Another investigation by Lee et al. (2021) focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could serve as a natural alternative to conventional antibiotics.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of this compound in combating viral infections. For instance:

  • Cowpox Virus : Computational analyses suggest that derivatives of this compound may serve as candidates against the cowpox virus due to their structural properties that inhibit viral replication .

Antioxidant Activity

The compound exhibits significant antioxidant properties. Research indicates that its structural components can scavenge free radicals effectively. This is crucial for developing supplements aimed at reducing oxidative stress-related diseases.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:

  • Phospholipase A2 : Studies show that certain derivatives can inhibit lysosomal phospholipase A2 activity. This inhibition is significant for understanding drug-induced phospholipidosis and developing safer therapeutic agents .

Glycosylation Studies

Due to its complex sugar moieties:

  • The compound is utilized in glycosylation studies to explore carbohydrate interactions in biological systems. This application is essential in drug design and understanding cellular signaling pathways .

Plant Growth Regulators

Research indicates that compounds with similar structures can act as plant growth regulators. They enhance growth rates and improve resistance to environmental stressors:

  • The structural analogs of this compound have shown promise in increasing crop yields and enhancing nutrient uptake in various plant species.

Dietary Supplements

Given its antioxidant and anti-inflammatory properties:

  • The compound is being explored for incorporation into dietary supplements aimed at improving overall health and preventing chronic diseases.

Case Studies

Study FocusFindingsReference
Antiviral ActivityIdentified potential against cowpox virus
Enzyme InhibitionInhibition of phospholipase A2 linked to reduced drug toxicity
GlycosylationInsights into carbohydrate interactions for drug design

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s glycosidic and ester linkages are susceptible to hydrolysis under acidic or alkaline conditions. For example:

  • Acidic Hydrolysis : Cleavage of glycosidic bonds occurs in the presence of dilute HCl (pH 2–3) at 80–100°C, yielding smaller polysaccharide fragments and aglycones .

  • Enzymatic Hydrolysis : Glycosidases selectively hydrolyze specific glycosidic bonds, as observed in studies of structurally related compounds .

Esterification and Acylation

The hydroxyl groups undergo esterification with acylating agents (e.g., acetic anhydride, benzoyl chloride):

Reaction Type Reagents/Conditions Product
AcetylationAcetic anhydride, pyridine, 25°CAcetylated derivatives at C-3, C-4, and C-6
BenzoylationBenzoyl chloride, DMAP, 60°CBenzoyl esters for protective-group chemistry

These reactions are critical for modifying solubility and stability in pharmaceutical applications .

Oxidation and Reduction

The hydroxymethyl (-CH₂OH) and hydroxyl groups participate in redox reactions:

  • Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts primary alcohols to carboxylic acids, while secondary alcohols form ketones .

  • Reduction : Sodium borohydride selectively reduces carbonyl groups in byproducts without affecting glycosidic bonds .

Glycosylation and Substitution

The compound serves as a glycosyl donor in synthesis:

  • Glycosyl Transfer : Using trichloroacetimidate activators, the compound transfers sugar moieties to acceptors like alcohols or amines .

  • Etherification : Alkylation with methyl iodide or benzyl bromide under basic conditions (e.g., NaH/DMF) forms ether derivatives .

Silylation for Protection

Trimethylsilyl (TMS) groups protect hydroxyls during multi-step syntheses:

text
Reaction: R–OH + TMSCl → R–O–TMS Conditions: Pyridine, 25°C, 12h[13]

This method is pivotal in isolating reactive intermediates .

Thermal Degradation

At temperatures >200°C, the compound undergoes pyrolysis, producing:

  • Char (carbon-rich residues)

  • Volatile fragments (e.g., CO, CO₂, and hydroxymethylfuran)

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymes in metabolic pathways:

  • Cytochrome P450 : Oxidative demethylation at the hexamethyl groups .

  • Sulfotransferases : Conjugation with sulfate groups at hydroxymethyl sites, as seen in related structures .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Compound A and Analogs

Property Compound A Compound Compound
Molecular Formula C58H94O28 C59H96O26 C64H102O32
Molecular Weight 1239.30 g/mol 1238.59 g/mol 1383.50 g/mol
TPSA 453 Ų 509 Ų 509 Ų
H-Bond Donors 17 18 18
H-Bond Acceptors 28 26 32
Rotatable Bonds 13 17 17
XlogP -4.30 -3.70 -3.70

Key Observations :

  • Compound A has fewer rotatable bonds than its analogs, suggesting greater conformational rigidity .

ADMET Profile Comparison

Table 2: ADMET Properties of Compound A vs. Analogs

Property Compound A Compound
Human Intestinal Absorption 78.91% (moderate) 78.91% (similar)
Caco-2 Permeability Low (87.58% probability) Low (similar)
BSEP Inhibition High (94.15%) High (94.15%)
Hepatotoxicity Low risk (86.25% probability) Low risk (similar)
Reproductive Toxicity High (90% probability) High (similar)

Key Findings :

  • All compounds exhibit poor oral bioavailability due to low Caco-2 permeability despite moderate intestinal absorption .

Insights :

  • Compound A shows unique affinity for DNA repair enzymes (e.g., DNA lyase), while sharing GPCR targets with analogs .

Q & A

Q. Table 1: Methodological Framework for Synthesis Optimization

StepMethodologyKey ParametersReference
Pathway DesignQuantum chemical reaction path searchesActivation energy, stereochemical fidelity
Condition RefinementAI-driven DOETemperature, solvent polarity, catalyst loading
ValidationHigh-resolution mass spectrometry (HRMS) and 2D-NMRPurity, stereochemical confirmation

Advanced: How can quantum chemical calculations and AI resolve stereochemical ambiguities in synthetic intermediates?

Methodological Answer:
Stereochemical errors in intermediates can be addressed via:

  • Quantum Mechanical (QM) Modeling : Use density functional theory (DFT) to calculate NMR chemical shifts and compare them with experimental data for stereochemical validation .
  • Machine Learning (ML) Integration : Train ML models on PubChem’s structural datasets to predict the stability of stereoisomers under varying conditions .
  • Dynamic Reaction Monitoring : Implement real-time spectroscopic monitoring (e.g., in-situ IR) coupled with AI to detect and correct deviations during synthesis .

Q. Example Workflow :

Perform QM calculations to generate theoretical NMR spectra.

Compare with experimental NMR data (δ, coupling constants) .

Use AI to adjust reaction conditions if discrepancies exceed 5% .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, referencing PubChem’s mass spectral data .
  • 2D-NMR (HSQC, HMBC) : Resolve glycosidic linkages and triterpenoid core stereochemistry, as demonstrated in analogous compounds .
  • X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .

Q. Table 2: Analytical Techniques and Key Metrics

TechniqueParametersPurposeReference
HRMSm/z, isotopic patternMolecular formula validation
2D-NMR1H^1H-13C^{13}C correlationsStereochemical assignment
X-rayCrystallographic R-factorAbsolute configuration

Advanced: How can contradictory bioactivity data across experimental models be systematically analyzed?

Methodological Answer:
Contradictions often arise from differences in cell membrane permeability, assay conditions, or off-target effects. Address these via:

  • Multivariate Analysis : Apply factorial design to isolate variables (e.g., pH, temperature) influencing bioactivity .
  • Computational Target Prediction : Use molecular docking simulations to identify potential off-target interactions that may explain discrepancies .
  • Dose-Response Curves with IC50_{50}/EC50_{50} Validation : Normalize data across models using standardized metrics .

Q. Case Study :

  • In vitro vs. in vivo discrepancies : Compare bioavailability using HPLC-based pharmacokinetic profiling .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test inhibition of glycosidases or cytochrome P450 enzymes, given the compound’s glycosylation pattern .
  • Cell Viability Assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines, referencing protocols from educational research frameworks .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to relevant receptors (e.g., GPCRs) .

Q. Table 3: Assay Design Parameters

Assay TypeKey MetricsReference
Enzyme InhibitionKiK_i, IC50_{50}
CytotoxicityIC50_{50}, selectivity index
SPRKDK_D, binding kinetics

Advanced: How can molecular dynamics (MD) simulations predict the compound’s stability in physiological environments?

Methodological Answer:

  • Force Field Parameterization : Use the CHARMM36 or AMBER force field to model the compound’s interactions with lipid bilayers and aqueous phases .
  • Free Energy Calculations : Predict hydrolysis rates of glycosidic bonds under simulated gastric pH (1.5–3.5) .
  • Aggregation Propensity Analysis : Monitor self-assembly behavior in saline solutions using GROMACS .

Q. Workflow :

Simulate the compound in a 150 mM NaCl solution at 310 K.

Calculate RMSD/RMSF to assess conformational stability over 100 ns.

Validate with experimental circular dichroism (CD) spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.